Acetylaconitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

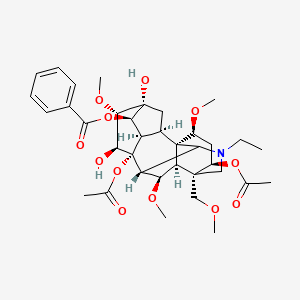

Acetylaconitine is a diterpenoid alkaloid derived from the roots of aconite plants, particularly from the genus Aconitum . This compound has been used in traditional Chinese and Japanese medicine for centuries due to its potent biological activities, including anti-inflammatory and analgesic effects . This compound is known for its complex polycyclic structure, which contributes to its diverse pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of acetylaconitine involves the extraction of aconitine from the roots of Aconitum plants, followed by its chemical modification through acetylation . The extraction process includes steps like drying, grinding, and solvent extraction to isolate aconitine . The acetylation step is then performed under optimized conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Acetylaconitine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Analgesic Effects

3-Acetylaconitine has been recognized for its strong analgesic properties. Recent studies have demonstrated that it can significantly enhance pain relief when used in combination with other agents. For instance, a study involving microneedle systems loaded with 3-acetylaconitine liposomes showed that the addition of polysaccharides improved both the analgesic efficacy and drug delivery properties. This combination not only increased the mechanical pain threshold in animal models but also reduced inflammatory markers and improved spinal cord pathology .

2. Cardiovascular Applications

Research indicates that 3-acetylaconitine may have cardioprotective effects. It has been shown to influence cardiac function positively while mitigating toxicity associated with other aconitine derivatives. The compound appears to modulate ion channels and mitochondrial function, which are crucial for maintaining cardiac health. Studies suggest that understanding these mechanisms could lead to safer therapeutic applications in treating cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the applications of 3-acetylaconitine in clinical and preclinical settings:

- Combination Therapies : One notable study investigated the use of 3-acetylaconitine as an additive in local anesthetic mixtures. The results showed prolonged analgesia when co-administered with lidocaine and epinephrine, suggesting a potential application in surgical settings where extended pain relief is desired .

- Toxicity Assessments : A recent investigation into the toxicity of 3-acetylaconitine highlighted that while the compound has therapeutic benefits, it also poses risks due to cardiotoxicity. However, modifications through heat processing were found to reduce toxicity while preserving biological activity . This finding opens avenues for developing safer derivatives for clinical use.

Mecanismo De Acción

Acetylaconitine exerts its effects primarily by binding to sodium channels in cell membranes, leading to the activation of these channels and the influx of sodium ions . This action results in the modulation of cellular activities, including pain transmission and inflammation . Additionally, this compound inhibits the synthesis of prostaglandins by blocking cyclooxygenase activity, further contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

Aconitine: Shares a similar structure but lacks the acetyl group, resulting in different pharmacological properties.

Hypaconitine: Another diterpenoid alkaloid with similar analgesic and anti-inflammatory effects.

Mesaconitine: Exhibits comparable biological activities but differs in its molecular structure.

Bulleyaconitine: Known for its potent analgesic properties and structural similarity to acetylaconitine.

Uniqueness: this compound’s unique acetyl group enhances its biological activity and stability compared to its non-acetylated counterparts . This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties .

Propiedades

Número CAS |

77181-26-1 |

|---|---|

Fórmula molecular |

C36H49NO12 |

Peso molecular |

687.8 g/mol |

Nombre IUPAC |

[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28?,29+,30?,31+,33+,34-,35?,36-/m1/s1 |

Clave InChI |

RIPYIJVYDYCPKW-ASGNKLEUSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |

SMILES isomérico |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |

SMILES canónico |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |

Números CAS relacionados |

78600-25-6 (hydrobromide) |

Sinónimos |

3-acetylaconitine 3-acetylaconitine hydrobromide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.